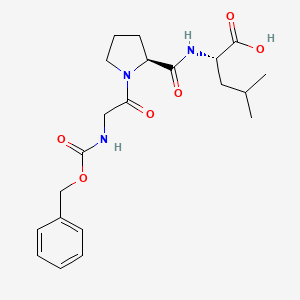

Z-Gly-Pro-Leu

Beschreibung

Contextualization within Peptide Chemistry and Proteolytic Enzyme Studies

Z-Gly-Pro-Leu, chemically known as N-Benzyloxycarbonyl-glycyl-L-prolyl-L-leucine, is a synthetic peptide that serves as a crucial tool in the field of enzymology. scbt.com Synthetic peptides are short chains of amino acids designed and created in a laboratory to mimic natural protein segments. siriusgenomics.com Their primary utility lies in their application as specific substrates for proteolytic enzymes, also known as proteases or peptidases. siriusgenomics.comnih.gov These enzymes catalyze the breakdown of proteins by hydrolyzing peptide bonds. nih.gov

The specificity of a protease is determined by the sequence of amino acids it recognizes and cleaves. nih.gov The design of synthetic substrates like this compound allows researchers to probe the activity and specificity of these enzymes with high precision. scbt.comnih.gov By presenting a specific amino acid sequence, these synthetic peptides enable the detailed characterization of enzyme kinetics, the screening of potential inhibitors, and the elucidation of metabolic pathways. scbt.com The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus.

The closely related tetrapeptide, this compound-Gly, has been instrumental in the study of post-proline cleaving enzyme (PPCE), an endopeptidase that specifically hydrolyzes peptide bonds on the carboxyl side of proline residues. researchgate.netnih.gov The cleavage of this substrate by PPCE can be monitored to determine the enzyme's specific activity. nih.gov This highlights the central role of such synthetic peptides in quantifying and understanding the function of specific proteases that play vital roles in cellular processing and regulation. nih.gov

Historical Perspective of Proline-Containing Peptides in Enzyme Substrate Design

This unique structural feature of proline has been exploited in the design of highly specific enzyme substrates. Enzymes that act on proline-containing sequences, often referred to as prolyl peptidases, are a distinct class of proteases with crucial physiological roles. researchgate.net The development of synthetic substrates containing proline was a pivotal step in isolating and characterizing these enzymes. For instance, the design of substrates like this compound-Gly was essential for the purification and kinetic analysis of post-proline cleaving enzyme from lamb kidney in the 1970s. nih.gov

The study of these enzymes was further advanced by creating variations of proline-containing peptides to map the substrate specificity and to develop specific inhibitors. researchgate.net The ability to synthesize peptides with specific sequences, including the strategic placement of proline, allowed researchers to systematically investigate how different amino acids flanking the proline residue influence enzyme recognition and cleavage efficiency. nih.gov This approach has been fundamental to understanding the catalytic mechanisms of a wide range of proteases and has paved the way for the development of targeted therapeutic agents. nih.gov

Fundamental Academic Significance of Tripeptide Scaffolds in Biological Systems

Tripeptides, short chains of three amino acids, represent a fundamental structural and functional motif in biological systems. numberanalytics.comwikipedia.org While this compound is primarily used as an enzymatic tool, the broader academic significance of tripeptide scaffolds is vast, ranging from their role in cell signaling to their use in the construction of novel biomaterials. numberanalytics.commonash.edu

Tripeptides can act as minimal biological recognition signals. researchgate.net A well-known example is the Arginine-Glycine-Aspartic acid (RGD) tripeptide motif found in extracellular matrix proteins, which is crucial for cell adhesion by mediating interactions with integrin receptors. nih.gov This demonstrates that a sequence of just three amino acids can carry specific biological information and mediate critical protein-protein interactions. nih.govdocumentsdelivered.com

In the realm of materials science and tissue engineering, the self-assembly properties of tripeptides are of particular interest. monash.edu Synthetic peptides, including tripeptides, can be designed to self-assemble into hydrogels, which are highly hydrated, three-dimensional networks that can mimic the extracellular matrix. nih.govbohrium.com These peptide-based scaffolds are biocompatible and can be functionalized with specific motifs to support cell growth, differentiation, and tissue regeneration. monash.edunih.gov For instance, trifunctional β-tripeptides have been shown to self-assemble into bioactive neuronal scaffolds. monash.edu The structural simplicity and ease of synthesis make tripeptides attractive building blocks for creating these advanced biomaterials. researchgate.net The study of tripeptides, therefore, not only provides insights into fundamental biological processes but also fuels innovation in biomedical applications. nih.govnih.gov

Research Findings on this compound and Related Peptides

| Enzyme | Substrate | Key Findings | Reference |

|---|---|---|---|

| Post-Proline Cleaving Enzyme (PPCE) | This compound-Gly | This endopeptidase from lamb kidney was purified and found to have a specific activity of 45 µmol/mg/min with this substrate. The enzyme has a molecular weight of 115,000 and is composed of two subunits. It cleaves the Pro-Leu bond. | nih.gov |

| Post-Proline Cleaving Enzyme and Post-Proline Dipeptidyl Aminopeptidase | This compound-Gly | Both enzymes, isolated from lamb kidney, exhibit an identical pH optimum of 7.8 when using their respective substrates. This compound-Gly is specifically used for the post-proline cleaving enzyme. | researchgate.net |

| Prolyl Endopeptidase/Oligopeptidase (PEP/POP) | General Proline-Containing Peptides | These enzymes, part of the S9 family of serine peptidases, hydrolyze polypeptides at the C-terminal of proline residues (Pro-Xaa). Synthetic peptides are used to study their cleavage rates and specificity. | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2646-63-1 |

|---|---|

Molekularformel |

C21H29N3O6 |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(20(27)28)23-19(26)17-9-6-10-24(17)18(25)12-22-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,29)(H,23,26)(H,27,28)/t16-,17-/m0/s1 |

InChI-Schlüssel |

QYDFKWAKGMDHJL-IRXDYDNUSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Enzymatic Substrate Recognition and Catalytic Hydrolysis Studies

Characterization of Z-Gly-Pro-Leu as a Substrate for Prolyl Oligopeptidases (POPs)

Prolyl oligopeptidases (POPs, EC 3.4.21.26), also known as prolyl endopeptidases, are serine proteases that cleave peptide bonds on the carboxyl side of proline residues within polypeptide chains. nih.govnih.gov These enzymes are distinguished by their inability to digest large proteins, preferentially acting on oligopeptides typically less than 30 amino acids in length. nih.gov The synthetic substrate this compound is frequently employed to characterize the activity of POPs.

Studies on POPs reveal a high degree of specificity for substrates containing a proline residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). The enzyme from Flavobacterium sp., for example, demonstrates a strong preference for substrates of the general structure Y-Pro-X, where Y is a peptide or an N-protected amino acid, and X can be an amino acid, peptide, amide, or ester. toyobo-global.com

The specificity of POPs extends beyond the P1 position. Analogs of this compound where the P2 residue (Glycine) is altered can affect the efficiency of cleavage. For instance, fibroblast activation protein (FAP), another post-proline cleaving endopeptidase with similar but distinct specificity to POP, shows a strict requirement for a Glycine (B1666218) residue at the P2 position for efficient hydrolysis. core.ac.uk While both POP and FAP can cleave generic substrates like Z-Gly-Pro-AMC, their broader substrate preferences can differ significantly, highlighting the importance of residues surrounding the proline. nih.gov For example, a POP substrate derived from substance P was found to be cleaved by FAP, and conversely, four FAP substrates were cleaved by POP, indicating a degree of promiscuous cleavage between these related enzymes. nih.gov

Furthermore, modifications at the P1' position (the residue on the C-terminal side of the scissile bond) also influence substrate recognition. A study noted a potential preference for a large hydrophobic group at the P1' subsite, which could explain differences in cleavage efficiency between substrates like Z-Gly-Pro-Ala and those with bulkier P1' reporters like 7-amino-4-methylcoumarin (AMC). dcu.ie

The hydrolysis of this compound and its chromogenic or fluorogenic analogs by POPs has been kinetically characterized to determine key enzymatic parameters. These parameters, the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km), provide quantitative measures of substrate binding affinity and the rate of product formation.

While specific kinetic data for this compound is not always reported directly, values for closely related and commonly used substrates are available. For the prolyl endopeptidase from Flavobacterium sp., the Michaelis constants for Z-Gly-Pro-MCA and Z-Gly-Pro-2NNap were determined to be 2.5 x 10-5 M and 1.4 x 10-4 M, respectively. toyobo-global.com For the POP from Trypanosoma cruzi (POP Tc80), the Km for the substrate N-Suc-Gly-Pro-Leu-Gly-Pro-AMC was found to be in the micromolar range, with a kcat indicating efficient turnover. nih.gov

| Enzyme Source | Substrate | Km (M) | Reference |

|---|---|---|---|

| Flavobacterium sp. | Z-Gly-Pro-MCA | 2.5 x 10-5 | toyobo-global.com |

| Flavobacterium sp. | Z-Gly-Pro-2NNap | 1.4 x 10-4 | toyobo-global.com |

The amino acid sequence flanking the proline residue significantly impacts the efficiency of POP-mediated cleavage. The enzyme exhibits a strong preference for a proline residue at the P1 position. Substrates with alanine at P1 are cleaved, but at a much lower efficiency, with kcat/Km values reported to be 100-fold lower than for the corresponding proline-containing bond. researchgate.net

The nature of the residue at the P2 position is also critical. For the related enzyme FAP, a Glycine at P2 is a key determinant of catalytic efficiency. core.ac.uk While POPs have a broader specificity, the presence of certain residues can be disfavored. For example, POP is competitively inhibited by peptides with various amino acids at the P1' position, with the strength of inhibition varying depending on the residue. Peptides with Glu, Phe, Tyr, Leu, Ala, Gly, or Lys at this position all act as competitive inhibitors, suggesting they can bind to the active site but may not be turned over as efficiently as preferred substrates. researchgate.net This indicates that the active site of POP accommodates a range of residues C-terminal to the proline, but the identity of this residue modulates the binding affinity and/or the rate of catalysis.

Evaluation as a Substrate for Other Proline-Specific Peptidases

This compound and its derivatives are not exclusively substrates for POPs. Their utility extends to the characterization of other enzymes that recognize and cleave peptide bonds involving proline.

The term "post-proline cleaving enzyme" (PPCE) is a broader classification that includes POPs but also other peptidases with similar cleavage specificity. nih.govresearchgate.net this compound-Gly has been used as a substrate to characterize and differentiate between various PPCEs. researchgate.net For instance, both POP and fibroblast activation protein α (FAP) are post-proline cleaving endopeptidases with overlapping substrate specificities. nih.gov Substrates like Z-Gly-Pro-AMC are known to be cleaved by both FAP and POP, which can complicate the interpretation of activity assays in biological samples where both enzymes may be present. nih.gov The existence of multiple serum proteases with prolyl oligopeptidase activity has been reported, which share similarities in substrate specificity but differ in their susceptibility to certain inhibitors. researchgate.net

While the primary cleavage site for endopeptidases like POP in this compound is after the proline residue, the peptide can also be a substrate for carboxypeptidases. Prolyl carboxypeptidases (EC 3.4.17.16) are exopeptidases that cleave a C-terminal amino acid that is linked to a penultimate proline residue. These enzymes would cleave the Pro-Leu bond in this compound to release Leucine (B10760876). This mode of action is distinct from the endopeptidase activity of POPs. The study of such cleavage provides a more complete picture of the metabolic fate of proline-containing peptides and the range of enzymes involved in their processing.

Table of Compounds Mentioned

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| N-Carbobenzoxy-glycyl-prolyl-leucine | This compound |

| N-Carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin | Z-Gly-Pro-AMC |

| N-Carbobenzoxy-glycyl-prolyl-4-methyl-coumaryl-7-amide | Z-Gly-Pro-MCA |

| N-Carbobenzoxy-glycyl-prolyl-β-naphthylamide | Z-Gly-Pro-2NNap |

| N-Succinyl-glycyl-prolyl-leucyl-glycyl-prolyl-7-amino-4-methylcoumarin | N-Suc-Gly-Pro-Leu-Gly-Pro-AMC |

| N-Carbobenzoxy-glycyl-prolyl-alanine | Z-Gly-Pro-Ala |

| Glycine | Gly |

| Proline | Pro |

| Leucine | Leu |

| Alanine | Ala |

| Glutamic acid | Glu |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Lysine | Lys |

| 7-Amino-4-methylcoumarin | AMC |

Mechanism of Action of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by prolyl endopeptidase proceeds via the cleavage of the peptide bond between the proline and leucine residues. This has been demonstrated through studies of similar, larger peptide substrates. For instance, the hydrolysis of the pentapeptide this compound-Gly-Pro by prolyl endopeptidase yields two distinct fragments: Z-Gly-Pro and Leu-Gly-Pro. This indicates that the enzyme specifically targets the Pro-Leu bond for cleavage.

Based on this hydrolytic pattern, the cleavage of this compound results in the formation of Z-Gly-Pro and the free amino acid Leucine. The hydrolytic pathway involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the proline residue in the substrate, leading to the scission of the Pro-Leu bond.

| Substrate | Enzyme | Cleavage Site | Products |

| This compound-Gly-Pro | Prolyl Endopeptidase | Pro-Leu | Z-Gly-Pro, Leu-Gly-Pro |

| This compound | Prolyl Endopeptidase | Pro-Leu | Z-Gly-Pro, Leucine |

This table illustrates the cleavage products resulting from the enzymatic hydrolysis of this compound and a related pentapeptide by prolyl endopeptidase.

The catalytic activity of prolyl endopeptidase is dependent on a classic catalytic triad, typically composed of serine, histidine, and aspartate residues within the active site. The architecture of the active site creates a specific binding pocket that accommodates the proline residue of the substrate.

The binding of the substrate, such as this compound, to the active site of prolyl endopeptidase is a highly specific interaction. The enzyme's active site contains a hydrophobic pocket that recognizes and binds the pyrrolidine ring of the proline residue. The specificity for proline at the P1 position is a defining characteristic of this enzyme family. The surrounding residues in the active site then orient the scissile Pro-Leu bond in close proximity to the catalytic serine residue.

The catalytic mechanism is initiated by the serine hydroxyl group, which is activated by the nearby histidine residue, performing a nucleophilic attack on the carbonyl carbon of the proline. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The subsequent collapse of this intermediate results in the cleavage of the peptide bond and the formation of an acyl-enzyme intermediate with the Z-Gly-Pro portion of the substrate. The final step is the hydrolysis of this acyl-enzyme intermediate by a water molecule, which releases the Z-Gly-Pro product and regenerates the active enzyme.

Mechanistic Investigations of Biological Activity in Research Models

Modulation of Proteolytic Enzyme Activity in In Vitro Systems

The structure of Z-Gly-Pro-Leu makes it a suitable substrate for several proteases, allowing researchers to study their function and identify potential inhibitors.

This compound as a Reference Substrate in Enzyme Inhibition Assays

This compound and its derivatives are frequently used as substrates in assays to measure the activity of proteolytic enzymes and to screen for inhibitory compounds. For instance, the fluorogenic substrate N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-NHMec) is used to determine the activity of prolyl oligopeptidase. psu.edu The cleavage of this substrate releases the fluorescent molecule 7-amino-4-methylcoumarin, providing a measurable signal of enzyme activity. psu.edu

Similarly, this compound serves as a substrate for carboxypeptidase P, an enzyme found in the brush border membrane of the small intestine. nih.gov In one study, the carboxypeptidase activity of isolated brush border membranes was quantified by measuring the hydrolysis of this compound. nih.gov The pentapeptide this compound-Gly-Pro is another substrate utilized in assays for bacterial collagenase and prolyl endopeptidase. peptanova.de

The versatility of this compound extends to its use in various assay formats. For example, Z-Gly-Pro-AMC is a fluorogenic substrate hydrolyzed by prolyl endopeptidase, producing the highly fluorescent 7-amido-4-methylcoumarin. glpbio.com This substrate is particularly useful for kinetic measurements of enzyme activity in a 96-well plate format, allowing for high-throughput screening of potential inhibitors. glpbio.com Furthermore, a related peptide, this compound-Gly, was used as a substrate to detect the cleavage product Leu-Gly in early studies of prolyl oligopeptidase. dcu.ie

Analysis of the Impact of this compound on Enzyme Inhibition Kinetics

The use of this compound and its analogues as substrates is crucial for determining the kinetic parameters of enzyme inhibition, such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). For example, in studies of prolyl endopeptidases from bovine brain and Flavobacterium meningosepticum, the replacement of the C-terminal proline in N-blocked peptides with prolinal led to a significant decrease in Ki values, indicating stronger inhibition. oup.comnih.gov The specific inhibitor Z-Pro-prolinal was found to be highly potent against both mammalian and microbial prolyl endopeptidases, with Ki values in the nanomolar range. oup.comnih.gov

Kinetic analyses are typically performed using methods like the Dixon plot to calculate Ki values. oup.com Such studies have revealed structural differences in the active sites of enzymes from different sources. For instance, while some inhibitors like Z-Pro-prolinal were potent against both mammalian and microbial enzymes, others like Boc-Pro-prolinal showed significantly different inhibitory effects, suggesting variations in the S2 and S3 subsites of the enzymes. oup.comnih.gov

The table below summarizes the inhibitory constants (Ki) of various prolinal-containing peptide derivatives on prolyl endopeptidases from different sources, illustrating the structure-activity relationship and the differences in enzyme-inhibitor interactions.

| Inhibitor | Enzyme Source | Ki Value |

| Z-Pro-prolinal | Bovine Brain | 0.8 nM |

| Z-Pro-prolinal | Flavobacterium meningosepticum | 1.5 nM |

| Boc-Pro-prolinal | Bovine Brain | 2.8 nM |

| Boc-Pro-prolinal | Flavobacterium meningosepticum | 3.2 µM |

| Z-Pyr-prolinal | Bovine Brain | 1.2 nM |

| Z-Pyr-prolinal | Flavobacterium meningosepticum | 2.5 µM |

| Data sourced from studies on prolyl endopeptidase inhibition. oup.comnih.gov |

Exploration of Specific Interactions with Cellular Components and Biological Targets

The utility of this compound extends to investigating enzyme function in more complex biological systems, providing insights into their physiological roles.

Investigation in Membrane-Bound Enzyme Systems (e.g., intestinal brush border membranes)

Research has identified a proline-specific carboxypeptidase, known as carboxypeptidase P, located in the brush border membrane of rat intestinal enterocytes. nih.gov Using this compound as a substrate, studies have shown that this enzyme is distinct from pancreatic proteases and plays a role in the digestion of proline-containing peptides. nih.gov The activity of this carboxypeptidase was found to be highest in the middle region of the small intestine, with villus cells exhibiting double the activity of crypt cells. nih.gov The enzyme's activity is stimulated by divalent cations and inhibited by metal chelating agents, suggesting it is a metalloenzyme. nih.gov

Further investigations into the intestinal brush border membrane have revealed that it contains at least ten major peptidases, including carboxypeptidase P and angiotensin-converting enzyme (ACE). uq.edu.au These enzymes are crucial for the final digestion of dietary proteins into amino acids and small peptides for absorption. uq.edu.aujci.org Studies using this compound and other N-blocked peptides have demonstrated the hydrolytic activity of these membrane-bound enzymes and their importance in the assimilation of prolyl peptides. jci.org For example, when this compound was used as a substrate with purified brush border membranes, the C-terminal amino acid, leucine (B10760876), was the sole hydrolytic product detected. jci.org

Interaction with Neurotransmitter Systems in Ex Vivo Models

Prolyl oligopeptidase (POP), an enzyme for which this compound derivatives can act as substrates, is implicated in the metabolism of neuropeptides and has been linked to neurological disorders. abcam.comuwo.ca While direct studies using this compound in ex vivo neurotransmitter systems are not extensively detailed in the provided context, the role of POP and its inhibitors in these systems is an active area of research. For instance, inhibitors of POP, such as Z-Pro-prolinal, have been shown to affect neurotransmitter levels. uantwerpen.be L-proline itself has been shown to induce oxidative stress in the cerebral cortex and affect acetylcholinesterase activity, highlighting the complex role of proline-related compounds in the central nervous system. mdpi.com The study of POP inhibitors in ex vivo models, such as brain slices or synaptosomes, helps to elucidate the enzyme's role in modulating neurotransmission and its potential as a therapeutic target for cognitive and neurological conditions. uwo.cauantwerpen.be

Role in Parasitic Enzyme Research (e.g., Leishmania infantum POP)

The compound this compound and its analogues have proven valuable in the study of enzymes from pathogenic organisms, such as the protozoan parasite Leishmania infantum. This parasite is a causative agent of visceral leishmaniasis. frontiersin.orgnih.govnih.gov Researchers have characterized the prolyl oligopeptidase from L. infantum (LiPOP) and investigated its role in the parasite's life cycle and infectivity. frontiersin.orgnih.govnih.gov

In these studies, a fluorogenic substrate, N-Suc-Gly-Pro-Leu-Gly-Pro-AMC, was used to measure the enzymatic activity of recombinant LiPOP. frontiersin.orgnih.gov The specific inhibitor Z-Pro-prolinal (ZPP) was shown to potently inhibit LiPOP with an IC50 value of 4.2 nM. frontiersin.orgnih.govnih.gov Importantly, treatment of L. infantum promastigotes with ZPP prevented parasite invasion into murine macrophages, suggesting that LiPOP is a virulence factor involved in the infection process. frontiersin.orgnih.gov These findings highlight the potential of targeting LiPOP with specific inhibitors as a novel therapeutic strategy against leishmaniasis. frontiersin.orgnih.govnih.gov

The table below shows the inhibitory effects of specific compounds on the prolyl oligopeptidase from Leishmania infantum.

| Inhibitor | Target Enzyme | IC50 Value |

| Z-Pro-prolinal (ZPP) | Leishmania infantum POP | 4.2 nM |

| S17092 | Leishmania infantum POP | 3.5 nM |

| Data from biochemical characterization of Leishmania infantum prolyl oligopeptidase. frontiersin.orgnih.govnih.gov |

Structural and Conformational Analysis of Z Gly Pro Leu and Its Congeners

Determination of Intrinsic Molecular Conformation in Different States

The conformation of a peptide is highly sensitive to its environment. Studying Z-Gly-Pro-Leu and its analogs in different physical states, from the isolation of the gas phase to the condensed phase, reveals the intrinsic conformational preferences versus those induced by intermolecular interactions.

Gas-Phase Spectroscopy and Anharmonic Vibrational Analysis

In the solvent-free environment of the gas phase, the intrinsic conformational landscape of a peptide can be meticulously explored. Laser desorption supersonic jet techniques, coupled with spectroscopy, have been instrumental in characterizing the structures of peptides like Z-Pro-Leu-Gly-NH2, a congener of this compound. researchgate.netnii.ac.jp

Initial studies using ultraviolet-ultraviolet hole burning spectroscopy on Z-Pro-Leu-Gly-NH2 revealed the presence of a maximum of three conformers in the gas phase, with the population being predominantly distributed to a single conformation. researchgate.net Infrared (IR) spectroscopy in the N-H and O-H stretching frequency regions provides direct insight into the hydrogen-bonding networks that stabilize these conformers. researchgate.net

A significant challenge in interpreting the vibrational spectra of peptides is the effect of anharmonicity, where the vibrational energy levels are not equally spaced. Anharmonic vibrational analysis, particularly using methods like vibrational quasi-degenerate perturbation theory (VQDPT), has been crucial. researchgate.netresearchgate.net For Z-Pro-Leu-Gly-NH2, while initial theoretical models reproduced the observed IR spectrum well, they failed to account for the splitting of the NH stretching bands. researchgate.net The application of VQDPT successfully replicated this anharmonic splitting, confirming the presence of a β-turn structure in the most stable conformer. researchgate.netresearchgate.net

Hydrogen Bonding Networks and Conformational Preferences

Hydrogen bonds are the primary drivers of secondary structure formation in peptides. The specific patterns of these bonds dictate whether a peptide adopts a folded or extended conformation. In the gas phase, studies on Z-Gly-Pro-OH have identified two main conformers: one with an extended β-strand type structure stabilized by a C5 hydrogen bond, and another that is folded due to an O-H···π interaction. researchgate.net

The nature of the C-terminal group significantly influences the hydrogen-bonding network. For instance, Z-Pro-Leu-Gly-OH in the gas phase tends to form successive γ-turn structures with a free C-terminal carboxyl group. researchgate.net In contrast, the amidated congener, Z-Pro-Leu-Gly-NH2, predominantly forms a β-turn structure where the C-terminal NH2 group is involved in a hydrogen bond. researchgate.net

In the solid state, the hydrogen-bonding network of this compound is consistent with a 3₁-helix-like conformation. titech.ac.jp X-ray diffraction studies have shown that the Gly C=O group in this compound forms a hydrogen bond with the O-H group of a neighboring Leu residue, with a short O···O distance of 2.64 Å. titech.ac.jp This is in contrast to Z-Gly-Pro, which adopts a conformation similar to an antiparallel β-sheet, with a longer O···N hydrogen bond length of 2.91 Å. titech.ac.jp The difference in hydrogen bond length is reflected in the ¹³C chemical shift of the Gly carbonyl carbon, providing a spectroscopic marker for the conformational state. titech.ac.jp

Theoretical Conformation Studies and Computational Modeling

Computational methods are indispensable tools for predicting and understanding the complex conformational landscapes of peptides. They complement experimental data by providing detailed atomic-level insights into structure and stability.

Density Functional Theory (DFT) Calculations for Structural Prediction

Density Functional Theory (DFT) has become a standard method for the accurate calculation of peptide structures and vibrational spectra. researchgate.netsouthampton.ac.uk For peptides like Z-Pro-Leu-Gly-OH and Z-Pro-Leu-Gly-NH2, DFT calculations have been used to propose possible gas-phase structures. researchgate.net By comparing the theoretically calculated IR spectra with experimental data, researchers can validate the predicted conformations.

The choice of the functional and basis set is critical for obtaining reliable results, especially for systems involving dispersion and hydrogen-bonding interactions. researchgate.net Functionals like the dispersion-corrected, range-separated ωB97XD have proven successful in modeling various properties of peptide-based systems. researchgate.net For Z-Pro-Leu-Gly-NH2, DFT calculations, in conjunction with molecular dynamics simulations, were able to reproduce the observed IR spectrum, with the most stable conformers providing the best match. researchgate.net

A common workflow involves generating a large number of potential conformers using force-field-based methods, followed by geometric optimization and frequency calculations of the most stable structures using DFT. researchgate.net This hierarchical approach allows for an efficient exploration of the vast conformational space.

Modeling of Coiled-Coil Triple-Helical Structures for Poly-tripeptides

Polytripeptides with repeating Gly-Pro-X sequences, such as (Gly-Pro-Leu)n, are known to form coiled-coil triple-helical structures, which are fundamental to the structure of collagen. nih.govweizmann.ac.ilresearchgate.net Theoretical conformation studies have been carried out to understand the stability and geometry of these triple helices.

Spectroscopic Investigations of Conformational Dynamics

Spectroscopic techniques provide a powerful means to probe the dynamic nature of peptide conformations in various environments.

In solution, techniques like circular dichroism (CD) spectroscopy can monitor changes in the secondary structure of peptides. For example, the fluorogenic substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 shows a significant change in its CD spectrum in the presence of Ca²⁺, suggesting a role for the ion in stabilizing a particular conformation for substrate binding and hydrolysis by matrix metalloproteinases. nih.gov

In the solid state, ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectroscopy is a valuable tool for characterizing peptide conformations. titech.ac.jp The ¹³C chemical shift of the carbonyl carbons, particularly of glycine (B1666218), is sensitive to the local conformation and hydrogen bond length. titech.ac.jp For this compound, the Gly CO chemical shift is consistent with a 3₁-helix-like conformation, whereas for Z-Gly-Pro, it aligns with an antiparallel β-sheet structure. titech.ac.jp This demonstrates the profound impact of a single amino acid substitution on the solid-state conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. utexas.edu The method relies on the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. royalsocietypublishing.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures such as α-helices, β-sheets, β-turns, and random coils. utexas.edu

While detailed CD spectral data specifically for this compound is not extensively published, its known solid-state conformation provides a basis for predicting its spectral characteristics. X-ray and solid-state NMR studies have shown that this compound adopts a 3(10)-helix-like conformation. titech.ac.jp This structure is stabilized by a cis-peptide bond between the Glycine and Proline residues. titech.ac.jp In CD spectroscopy, different secondary structures exhibit distinct spectral features, which are summarized in the table below.

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (Antiparallel) | ~195 | ~215 |

| β-Turn | ~185-190 (variable) | ~205 (variable), weak band ~225-230 |

| 3(10)-Helix | ~191, ~205 | ~220 |

| Random Coil | ~212 | ~198 |

This table presents typical CD spectral characteristics for common peptide secondary structures. The exact positions and magnitudes of the peaks can vary based on the specific peptide sequence, solvent, and temperature.

Given that this compound has a 3(10)-helix-like structure in the solid state, its CD spectrum in a non-polar or structure-promoting solvent would be expected to show features characteristic of this conformation, namely a negative band around 220 nm and positive bands near 191 nm and 205 nm. titech.ac.jp The analysis of structural changes in a peptide upon perturbation is a key application of CD spectroscopy. utexas.edu For instance, changes in solvent polarity or temperature could be monitored to observe shifts in the peptide's conformational equilibrium.

Impact of Amino Acid Substitutions on Peptide Conformation and Stability

The conformation and stability of a peptide are highly sensitive to its amino acid sequence. Altering even a single amino acid can lead to significant changes in its three-dimensional structure and thermodynamic stability. wikipedia.org Such substitutions can be conservative (e.g., Leucine (B10760876) to Isoleucine) or radical (e.g., Glycine to Tryptophan), with varying impacts on the peptide's physicochemical properties. wikipedia.org Studies on various peptide models demonstrate how specific substitutions can influence folding and stability, providing insights applicable to this compound.

The replacement of an amino acid can affect the peptide backbone's flexibility and the network of non-covalent interactions that stabilize its folded state. For example, substituting an L-amino acid with its D-enantiomer can induce dramatic structural reorganization. In one study, replacing L-Leucine with D-Leucine in the tetrapeptide Leu-Gly-Pro-Ala caused a conformational shift from a β-sheet to a turn structure and resulted in enhanced thermal stability. scirp.orgresearchgate.net This highlights the critical role of chirality in directing peptide folding.

The table below summarizes findings from various studies on how amino acid substitutions affect peptide structure and stability.

| Original Peptide/Sequence | Substitution | Observed Effect on Conformation & Stability | Reference |

| Leu-Gly-Pro-Ala | L-Leu → D-Leu | Conformational change from β-sheet to turns; increased thermal stability. | scirp.orgresearchgate.net |

| (Pro-Hyp-Gly)10 context | Gly → Ala | Localized distortion of the triple-helix; destabilization. | researchgate.net |

| DNA Polymerase β | Leu → Pro | Partial unfolding of an α-helix; destabilization of the catalytic complex. | mdpi.com |

| IgG-Binding Peptide | Gly → D-Ala | Maintained binding affinity, indicating D-amino acid was acceptable in the turn position. | jst.go.jp |

| Pro-Leu-Gly-NH2 Congeners | L-Pro → D-Pro | Analogue showed activity comparable to the L-Pro parent compound. | nih.gov |

| General Peptide Model | X-Gly → X-Leu | The bulky Leu residue creates significant nearest-neighbor effects, restricting conformational freedom compared to Gly. | nih.gov |

Advanced Analytical and Characterization Techniques for Z Gly Pro Leu Research

Chromatographic Methodologies for Purification and Analysis

Chromatography is indispensable for the separation and analysis of Z-Gly-Pro-Leu from reaction mixtures and for the detailed study of its enzymatic hydrolysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and identifying it within complex mixtures. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the peptide is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).

The purity of synthetic peptides is a critical parameter, and HPLC is sensitive enough to detect minute amounts of contaminants, with detection limits often reaching levels of less than 1%. peptanova.de By comparing the retention time of the main peak in a sample to that of a known standard, the identity of this compound can be confirmed. The peak area percentage of the target compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. For complex separations, optimizing parameters such as mobile phase composition and flow rate is crucial to achieve baseline resolution of all components. scispace.com

Table 1: Illustrative RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm, 250 x 4.6 mm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous phase to protonate silanols and the peptide. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase to elute the peptide from the column. |

| Gradient | 5% to 95% B over 30 min | Gradually increases elution strength to separate compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 214 nm and 254 nm | Wavelengths for detecting the peptide backbone and the benzyloxycarbonyl (Z) group. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |

Liquid Chromatography coupled with UV detection and Mass Spectrometry (LC-UV-MS) is a powerful hybrid technique for studying the enzymatic processing of this compound. It provides simultaneous separation, detection, and structural confirmation of the parent peptide and its cleavage products. This method is particularly useful for characterizing the specificity of proteases and peptidases.

In a typical assay, this compound is incubated with an enzyme, and the reaction is monitored over time. The LC separates the intact substrate from its hydrolytic products. The UV detector quantifies the components, while the mass spectrometer confirms their identity by providing precise molecular weight information. Untargeted LC-MS/MS profiling using techniques like precursor ion scanning can effectively screen for characteristic tripeptides, such as those following the Gly-Pro-Yaa sequence, and identify diagnostic fragment ions. nih.gov This allows for the comprehensive characterization of all peptide fragments generated, providing deep insight into the enzyme's cleavage site preferences. nih.govnih.gov

Table 2: Potential Hydrolytic Products of this compound and Their Expected Masses

| Potential Cleavage Site | Product 1 | Formula (Product 1) | M.Wt (Product 1) | Product 2 | Formula (Product 2) | M.Wt (Product 2) |

| Gly-Pro Bond | Z-Gly | C10H11NO4 | 209.20 | H-Pro-Leu-OH | C11H20N2O3 | 228.29 |

| Pro-Leu Bond | Z-Gly-Pro | C15H18N2O5 | 306.32 | H-Leu-OH | C6H13NO2 | 131.17 |

Spectroscopic Techniques for Structural Elucidation

Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight of this compound and confirming its amino acid sequence. Soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Chemical Ionization (CI-MS) are well-suited for analyzing peptides as they minimize in-source fragmentation and typically produce a strong signal for the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the peptide's molecular mass.

Tandem mass spectrometry (MS/MS) provides further structural detail through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) generates a predictable series of fragment ions (primarily b- and y-ions) corresponding to cleavages along the peptide backbone. nih.gov The resulting fragmentation pattern serves as a fingerprint that confirms the amino acid sequence (Gly-Pro-Leu) and the presence of the N-terminal benzyloxycarbonyl (Z) group.

Table 3: Predicted Key Fragment Ions for this compound in MS/MS Analysis

| Ion Type | Fragment Structure | Predicted m/z |

| [M+H]⁺ | [this compound+H]⁺ | 434.23 |

| b₁ | [Z-Gly]⁺ | 192.06 |

| b₂ | [Z-Gly-Pro]⁺ | 289.12 |

| y₁ | [Leu+H]⁺ | 132.10 |

| y₂ | [Pro-Leu+H]⁺ | 229.16 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for obtaining a complete and detailed three-dimensional structural characterization of this compound in solution. nih.govdtu.dk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) resonances to specific atoms within the molecule.

1D NMR (¹H and ¹³C): Provides initial information on the types and number of chemical environments present. The ¹H spectrum reveals signals for aromatic protons of the Z-group, and the distinct signals for the α-protons and side-chain protons of the Gly, Pro, and Leu residues. researchgate.net

2D NMR (COSY, TOCSY): Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments establish scalar coupling networks, which are used to identify the individual amino acid spin systems. For instance, the characteristic pattern of the leucine (B10760876) side chain can be traced from its α-proton to its terminal methyl groups.

2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, which are crucial for linking the amino acid residues together and confirming the peptide sequence. nih.gov

Solid-state NMR can also be utilized to study the local structure and distribution of torsion angles of the peptide in a solid or aggregated state. nih.gov

UV-Visible (UV-Vis) spectrophotometry is a widely used, convenient, and effective method for real-time monitoring of enzyme activity. ijpp.org.inijpp.org.in While this compound itself has limited chromophoric properties beyond the UV absorbance of the Z-group, it is frequently used as the core sequence for creating chromogenic or fluorogenic enzyme substrates.

To monitor the activity of an enzyme like a prolyl endopeptidase, this compound can be chemically modified by attaching a reporter group, such as p-nitroanilide (pNA) or 7-amido-4-methylcoumarin (AMC), to its C-terminus. researchgate.netnih.govaatbio.com The intact substrate (e.g., Z-Gly-Pro-pNA) has a different absorption spectrum from the free reporter group. When the enzyme cleaves the peptide bond, it releases the reporter molecule (e.g., p-nitroaniline), leading to a measurable increase in absorbance at a specific wavelength (e.g., 410 nm for pNA). thermofisher.com By tracking this change in absorbance over time, the initial reaction rate can be determined, allowing for the calculation of key enzyme kinetic parameters such as Kₘ and Vₘₐₓ. thermofisher.comtandfonline.com

Table 4: Common Reporter Groups for Peptide Substrates in Enzyme Assays

| Reporter Group | Abbreviation | Type | Wavelength (λₘₐₓ) | Appearance of Signal |

| p-Nitroanilide | pNA | Chromogenic | 405-410 nm | Increase in absorbance |

| 7-Amido-4-methylcoumarin | AMC | Fluorogenic | Ex: ~380 nm, Em: ~460 nm | Increase in fluorescence |

Electrophoretic Methods for Protein and Peptide Analysis

Electrophoretic techniques are fundamental in the study of proteins and peptides, enabling their separation based on physical characteristics such as size, charge, or a combination of both. In the context of "this compound" research, these methods are invaluable for assessing the purity of enzymes that metabolize this tripeptide and for analyzing the peptide itself or its fragments.

SDS-PAGE for Enzyme Purity and Molecular Weight Determination

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. bio-rad.comnih.gov This method is particularly relevant in this compound research for characterizing enzymes, such as proline-specific endopeptidases or carboxypeptidases, that utilize this compound as a substrate. dtu.dkresearchgate.net

The principle of SDS-PAGE involves the denaturation of proteins with the anionic detergent sodium dodecyl sulfate (SDS). SDS binds to proteins, conferring a uniform negative charge and linearizing the polypeptide chain. nih.gov Consequently, the intrinsic charge of the protein becomes negligible, and separation in the polyacrylamide gel occurs primarily based on the size of the polypeptide. Smaller proteins migrate more quickly through the gel matrix towards the positive electrode. bio-rad.com

Enzyme Purity Assessment: In the purification of enzymes that act on this compound, SDS-PAGE is employed at each step to monitor the enrichment of the target enzyme. A purified enzyme should ideally appear as a single band on an SDS-PAGE gel, indicating the absence of contaminating proteins. For instance, the purification of a proline-specific endopeptidase from Flavobacterium was monitored by SDS-PAGE, revealing a single protein band after the final purification step. researchgate.net

Molecular Weight Determination: By running a set of standard proteins with known molecular weights alongside the enzyme of interest, a standard curve can be generated by plotting the logarithm of the molecular weight against the relative migration distance (Rf). bio-rad.com The molecular weight of the unknown enzyme can then be interpolated from this curve. For example, the molecular mass of a proline-specific prolyl endopeptidase was estimated to be 77 kDa using SDS-PAGE. dtu.dk Similarly, other research has utilized SDS-PAGE to determine the molecular weight of purified peptidases. researchgate.netresearchgate.net

Below is an illustrative data table showing the determination of the molecular weight of a hypothetical enzyme that metabolizes this compound.

Table 1: Illustrative SDS-PAGE Data for Molecular Weight Determination of a this compound Metabolizing Enzyme

| Protein Standard | Molecular Weight (kDa) | Migration Distance (cm) | Relative Mobility (Rf) | log(MW) |

|---|---|---|---|---|

| Myosin | 200 | 1.5 | 0.15 | 2.30 |

| β-Galactosidase | 116 | 2.2 | 0.22 | 2.06 |

| Phosphorylase B | 97 | 2.8 | 0.28 | 1.99 |

| Bovine Serum Albumin | 66 | 3.5 | 0.35 | 1.82 |

| Ovalbumin | 45 | 4.8 | 0.48 | 1.65 |

| Carbonic Anhydrase | 30 | 6.5 | 0.65 | 1.48 |

| Unknown Enzyme | ~78 | 3.2 | 0.32 | 1.89 |

Note: The data in this table is for illustrative purposes and represents a typical outcome of an SDS-PAGE experiment.

High Voltage Electrophoresis for Peptide Separation

High-Voltage Paper Electrophoresis (HVPE) is a powerful technique for the separation of low molecular weight compounds, including amino acids and small peptides like this compound. nih.govscribd.com This method separates molecules based on their charge-to-mass ratio. researchgate.netspringernature.com The high voltage applied allows for rapid separation and minimizes the diffusion of the separated components, resulting in sharper bands. scribd.com

In HVPE, a sample is applied to a paper support that is saturated with a buffer of a specific pH. An electric field is then applied across the paper. nih.gov The net charge of a peptide is determined by the pKa values of its N-terminal amino group, C-terminal carboxyl group, and the side chains of its constituent amino acids, as well as the pH of the buffer. researchgate.net

At a low pH (e.g., pH 1.9), most carboxyl groups are protonated (neutral), and amino groups are protonated (positive), giving most peptides a net positive charge.

At a neutral pH (e.g., pH 6.5), the net charge will be the sum of the charges of the termini and any charged side chains.

At a high pH (e.g., pH 9.2), amino groups are deprotonated (neutral), and carboxyl groups are deprotonated (negative), resulting in a net negative charge for most peptides.

This compound is a neutral tripeptide at physiological pH, as it lacks any acidic or basic side chains. However, its migration in an electric field can be manipulated by adjusting the pH of the electrophoresis buffer. For instance, at a low pH, the N-terminal amino group will be protonated, giving the peptide a net positive charge and causing it to migrate towards the cathode. Conversely, at a high pH, the C-terminal carboxyl group will be deprotonated, resulting in a net negative charge and migration towards the anode.

This technique can be used to separate this compound from its potential hydrolysis products, Gly-Pro-Leu or individual amino acids (Glycine, Proline, Leucine), as each of these molecules will have a different charge-to-mass ratio at a given pH. springernature.com

Below is a hypothetical data table illustrating the separation of this compound and related compounds by HVPE at different pH values.

Table 2: Illustrative High-Voltage Paper Electrophoresis Migration Data

| Compound | pI | Net Charge at pH 1.9 | Migration at pH 1.9 (cm towards Cathode) | Net Charge at pH 11.5 | Migration at pH 11.5 (cm towards Anode) |

|---|---|---|---|---|---|

| This compound | ~5.5 | 0 | 0.5 (due to electroendosmosis) | -1 | 5.0 |

| Gly-Pro-Leu | ~5.8 | +1 | 7.5 | -1 | 6.0 |

| Glycine (B1666218) | 5.97 | +1 | 10.0 | -1 | 8.0 |

| Proline | 6.30 | +1 | 8.5 | -1 | 7.0 |

| Leucine | 5.98 | +1 | 9.0 | -1 | 7.5 |

| Aspartic Acid | 2.77 | +1 | 6.0 | -2 | 12.0 |

Note: The data in this table is for illustrative purposes and represents expected relative migration patterns in an HVPE experiment. Actual migration distances can vary based on experimental conditions.

Applications As a Biochemical Probe and Model System in Research

Utility in the Study of Peptide Interactions and Protein Folding

The defined structure of Z-Gly-Pro-Leu makes it an excellent model for investigating the intricacies of peptide interactions and the complex process of protein folding. The presence of proline, with its rigid cyclic structure, introduces specific conformational constraints that can influence the folding pathways of a peptide chain. smolecule.com Researchers utilize short peptides like this compound as model systems to dissect the forces and interactions that govern how proteins achieve their functional three-dimensional structures. smolecule.comcymitquimica.com

The hydrophobic leucine (B10760876) residue and the flexible glycine (B1666218) residue, in combination with the proline kink, create a peptide with distinct regions of flexibility and rigidity. This allows for detailed studies of how specific amino acid sequences contribute to the adoption of secondary structures, such as β-turns, which are crucial for protein function and stability. cymitquimica.com By observing the conformational preferences of this compound in different solvent environments or when interacting with other molecules, scientists can gain insights into the fundamental principles of peptide and protein architecture.

Employment as a Model for Designing Novel Peptide-Based Tools

The well-characterized nature of this compound also positions it as a valuable scaffold for the design of new peptide-based tools with tailored biological activities.

Development of Peptidomimetics for Receptor Modulation

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. This compound and its analogs have been instrumental in the development of peptidomimetics, particularly those targeting neurotransmitter receptors. smolecule.comnih.govbeilstein-journals.org For instance, research on the neuropeptide Pro-Leu-Gly-NH2 (PLG), which acts as a positive allosteric modulator of dopamine (B1211576) receptors, has heavily utilized peptidomimetics derived from this core sequence. nih.govbeilstein-journals.org By creating conformationally constrained analogs of PLG, including those with lactam, bicyclic, and spiro-bicyclic scaffolds, researchers have been able to probe the bioactive conformation necessary for receptor modulation. beilstein-journals.org These studies have provided strong evidence that a type II β-turn conformation is crucial for the activity of PLG and its mimetics. beilstein-journals.org The insights gained from these peptidomimetic designs are critical for developing novel therapeutic agents for neurological and psychiatric disorders.

Design of Enzyme Substrates with Enhanced Specificity or Signaling Properties

The specific sequence of this compound makes it a recognizable substrate for a variety of proteases, particularly collagenases and prolyl oligopeptidases. biosynth.comnih.govsigmaaldrich.com This property is exploited in the design of synthetic enzyme substrates for research and diagnostic purposes. By modifying the this compound sequence, for example, by attaching a chromogenic or fluorogenic reporter group, researchers can create substrates that produce a measurable signal upon cleavage by a specific enzyme. biosynth.comnih.gov

For instance, the peptide sequence Gly-Pro-Leu-Gly is a known substrate for collagenase, an enzyme involved in the breakdown of collagen. tandfonline.com Synthetic substrates like this compound-Gly-Pro are used in assays to determine collagenase activity. biosynth.comsigmaaldrich.com Furthermore, the development of fluorogenic peptide substrates, such as those incorporating a quenched fluorescent dye, allows for the continuous monitoring of enzyme activity with high sensitivity. nih.gov These engineered substrates are invaluable tools for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays for diseases characterized by abnormal protease activity.

Research on Digestion and Assimilation Mechanisms of Proline-Containing Peptides

The digestion and absorption of dietary proteins involve their breakdown into smaller peptides and amino acids. Proline-containing peptides present a unique challenge to this process due to the rigid structure of the proline residue, which can hinder the action of some digestive enzymes. This compound serves as a model substrate to study the enzymes and transport mechanisms involved in the breakdown and uptake of such peptides.

Research has shown that specific peptidases, such as prolidase, are crucial for the hydrolysis of dipeptides containing proline at the C-terminus. lookchem.com By using this compound and related peptides as substrates in in vitro digestion models, scientists can investigate the specificity and efficiency of various intestinal peptidases. This research contributes to a better understanding of protein assimilation and can inform the development of specialized nutritional formulations or therapies for malabsorption syndromes.

Contribution to Understanding Fundamental Enzymological Principles

This compound and its derivatives have played a significant role in elucidating fundamental principles of enzymology. The interaction of this tripeptide with specific enzymes provides a model system for studying enzyme-substrate recognition, catalytic mechanisms, and inhibition kinetics.

Future Research Directions and Conceptual Frameworks

Expanding the Substrate Profile of Z-Gly-Pro-Leu for Undiscovered Enzyme Activities

The tripeptide this compound is a recognized substrate for post-proline cleaving enzymes (prolyl endopeptidases) and certain bacterial collagenases. peptanova.denih.gov These enzymes specifically hydrolyze the peptide bond at the carboxyl side of the proline residue. tandfonline.com However, the full spectrum of enzymes capable of acting on this substrate, or variations of it, may not be fully elucidated. Future research can focus on systematically screening diverse biological samples—from microbial cultures to various tissue extracts—with this compound and its derivatives to identify novel peptidases.

By modifying the core this compound sequence, researchers can create a library of substrates to probe for new enzymatic activities. For instance, altering the leucine (B10760876) residue to other amino acids could reveal peptidases with different P1' specificities. Similarly, changes in the Glycine (B1666218) or the N-terminal benzyloxycarbonyl (Z) group could uncover enzymes with unique requirements at the P2 and P3 positions.

Table 1: Known and Potential Enzyme Classes for this compound and its Analogs

| Enzyme Class | Known Substrate(s) | Potential for Discovery with this compound Analogs |

| Prolyl Endopeptidases | This compound-Gly nih.govresearchgate.netdcu.ie | High: Screening with a diverse panel of Z-Gly-Pro-Xaa analogs could identify novel family members with distinct specificities. |

| Bacterial Collagenases | This compound-Gly-Pro peptanova.debiosynth.com | Moderate: While a known substrate class, new bacterial collagenases with unique properties could be found in unexplored microbial niches. |

| Dipeptidyl Peptidases | Gly-Pro-p-nitroanilide sigmaaldrich.com | Moderate: Although typically acting on dipeptides, some dipeptidyl peptidases might exhibit broader specificity and cleave longer substrates like this compound under certain conditions. |

| Novel Proline-Specific Peptidases | Not yet identified | High: The use of this compound in high-throughput screening of environmental or clinical samples could lead to the discovery of entirely new classes of proline-specific enzymes. |

This table is generated based on existing knowledge and conceptual extrapolation.

The discovery of new enzymes through this expanded substrate profiling approach could have significant implications for understanding protein processing, signaling pathways, and disease pathogenesis where proline-containing peptides are involved.

Designing Rationally Engineered this compound Analogs for Specific Research Objectives

Rational drug design principles can be applied to this compound to create analogs with tailored properties for specific research applications. By incorporating non-proteinogenic amino acids or modifying the peptide backbone, it is possible to develop analogs with enhanced stability, altered enzymatic susceptibility, or novel biological activities. mdpi.comresearchgate.net

For example, to create a highly specific inhibitor for a newly discovered peptidase, one could design a this compound analog with a non-hydrolyzable bond at the cleavage site. This would allow for the study of the enzyme's binding kinetics and structure without the complication of substrate turnover. Another objective could be to develop a this compound analog that can cross cell membranes to probe intracellular enzyme activity.

Table 2: Examples of Rationally Engineered Peptide Analogs and Their Objectives

| Peptide Analog Type | Research Objective | Example of Modification |

| Enzyme Inhibitors | To block the active site of a specific peptidase for functional studies. | Replacing the scissile amide bond with a non-hydrolyzable isostere. |

| Fluorescent Probes | To visualize enzyme activity in real-time within cells or tissues. | Attaching a fluorophore and a quencher to the peptide, which separate upon cleavage. |

| Cell-Penetrating Peptides | To deliver the substrate or its analog into the cytoplasm. | Conjugating the peptide to a known cell-penetrating sequence. mdpi.com |

| Stabilized Analogs | To increase the in vivo half-life for pharmacological studies. | Incorporating D-amino acids or cyclizing the peptide backbone. |

This table presents conceptual examples based on established peptide engineering strategies.

The design and synthesis of such analogs would provide a powerful toolkit for dissecting the roles of specific proline-specific peptidases in health and disease.

Integrating this compound Studies with Advanced In Silico Modeling and Machine Learning for Predictive Biology

The integration of experimental data from this compound studies with computational approaches like molecular modeling and machine learning holds immense promise for predictive biology. mdpi.comuchile.cl By creating detailed in silico models of this compound and its interactions with target enzymes, researchers can predict the effects of specific amino acid substitutions on binding affinity and catalytic efficiency. plos.org

Machine learning algorithms can be trained on large datasets of peptide sequences and their corresponding enzymatic cleavage data to develop predictive models for substrate specificity. researchgate.netnih.gov These models could then be used to screen vast virtual libraries of peptides to identify novel substrates or inhibitors for a given enzyme. Furthermore, deep learning approaches, such as those used in protein structure prediction, could be adapted to model the conformational changes that occur when this compound binds to an enzyme's active site. mdpi.com

Conceptual Framework for Integrated In Silico and Experimental Studies:

Data Acquisition: Generate a large dataset of this compound analogs and their cleavage kinetics with a target peptidase.

Model Training: Use this dataset to train a machine learning model to predict cleavage efficiency based on peptide sequence.

Predictive Screening: Employ the trained model to screen a virtual library of peptides for potential high-affinity substrates or inhibitors.

Molecular Docking: Perform molecular docking simulations to visualize the predicted interactions between the most promising candidates and the enzyme's active site.

Experimental Validation: Synthesize the top predicted peptides and experimentally validate their activity in biochemical assays.

This iterative cycle of in silico prediction and experimental validation can significantly accelerate the discovery and optimization of peptide-based tools and therapeutics.

Role of this compound in Elucidating Non-Enzymatic Activities of Proline-Specific Peptidases

Recent research has revealed that some peptidases, including prolyl oligopeptidase (POP), possess non-enzymatic functions in addition to their catalytic activity. tandfonline.comtandfonline.com These non-catalytic roles can involve protein-protein interactions and scaffolding functions in cellular signaling pathways. This compound and its analogs can be instrumental in dissecting these non-enzymatic activities.

By using catalytically inactive mutants of a peptidase, researchers can investigate its binding to other proteins in the presence and absence of this compound. If the peptide influences these interactions, it would suggest that the substrate-binding site is involved in the non-enzymatic function. Furthermore, cell-permeable this compound analogs could be used to disrupt these interactions in living cells, allowing for the study of the physiological consequences.

This line of inquiry could reveal novel regulatory mechanisms and therapeutic targets, shifting the paradigm from viewing these enzymes solely as protein-degrading machines to seeing them as multifaceted signaling molecules.

Potential for this compound as a Tool in Novel Biochemical Assay Development

The well-defined cleavage of this compound by specific enzymes makes it an excellent candidate for the development of novel biochemical assays. While it is already used in standard spectrophotometric and fluorometric assays, its potential can be expanded further. dcu.ie

For instance, this compound could be incorporated into FRET (Förster Resonance Energy Transfer) based probes for high-throughput screening of enzyme inhibitors. In such a probe, a donor and acceptor fluorophore are positioned on either side of the cleavage site. In the intact peptide, the fluorophores are in close proximity, allowing for FRET. Upon enzymatic cleavage, the fluorophores separate, leading to a change in the fluorescence signal.

Furthermore, this compound could be immobilized on a solid support, such as a microarray or magnetic beads, to create affinity matrices for capturing and identifying proline-specific peptidases from complex biological mixtures. This would be a valuable tool for enzyme discovery and purification.

Table 3: Innovative Assay Formats Utilizing this compound

| Assay Format | Principle | Potential Application |

| FRET-Based Probes | Enzymatic cleavage separates a FRET pair, leading to a detectable change in fluorescence. | High-throughput screening of compound libraries for enzyme inhibitors. |

| Affinity Chromatography | Immobilized this compound analog binds to specific peptidases, allowing for their purification. | Isolation of novel proline-specific enzymes from biological samples. nih.gov |

| Enzyme-Linked Sorbent Assay (ELISA)-like Assay | An antibody specific for the cleaved or uncleaved form of the peptide is used for detection. | Quantification of enzyme activity in complex biological fluids. |

| Mass Spectrometry-Based Assays | Cleavage products are detected and quantified by mass spectrometry. | Detailed kinetic analysis and identification of cleavage sites in modified substrates. |

This table outlines conceptual assay designs based on existing biotechnological principles.

The development of such innovative assays would provide researchers with more sensitive, specific, and high-throughput methods for studying proline-specific peptidases and their roles in various biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.